![molecular formula C10H8BrN3 B13301073 5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline is a heterocyclic compound that contains both pyrrole and quinoxaline rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with a suitable pyrrole derivative under acidic conditions to form the desired quinoxaline ring system. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with key proteins makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]quinoxaline: A closely related compound with similar structural features but lacking the bromine atom.
Indolo[2,3-b]quinoxaline: Another related compound with an indole ring instead of a pyrrole ring.
Pyrido[2,3-b]pyrazine: A compound with a pyridine ring fused to a pyrazine ring, showing similar chemical reactivity.
Uniqueness
5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
5-bromo-7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline |
InChI |
InChI=1S/C10H8BrN3/c11-8-9-6(1-2-13-9)5-7-10(8)14-4-3-12-7/h3-5,13H,1-2H2 |
InChI Key |
HJTKOUZEGWMLJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C3=NC=CN=C3C=C21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


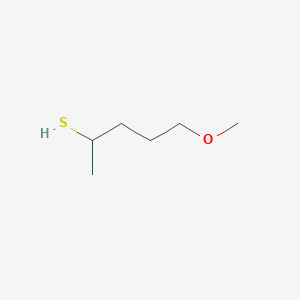
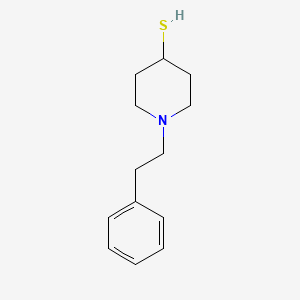
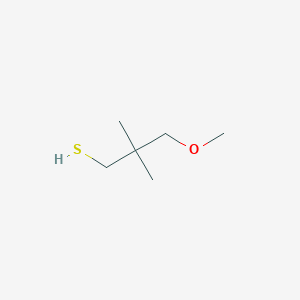
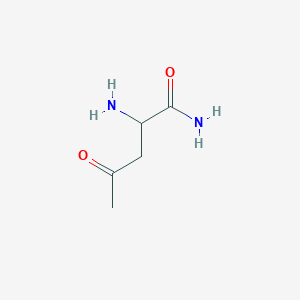
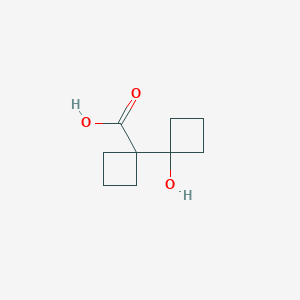

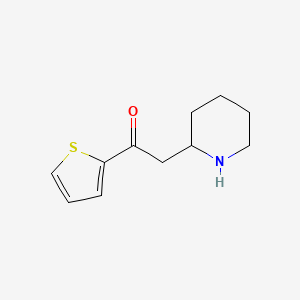
![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine](/img/structure/B13301043.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13301046.png)
![(2-Methylpentyl)[(2-methylphenyl)methyl]amine](/img/structure/B13301049.png)
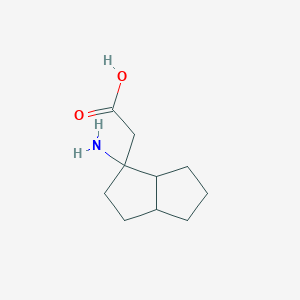
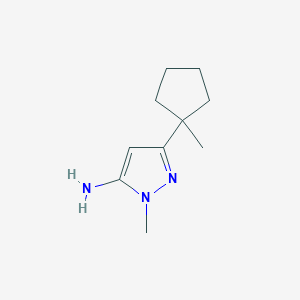
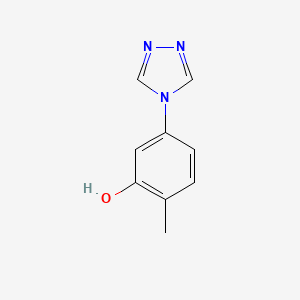
![(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13301088.png)
